4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide, also known as E6011, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various inflammatory diseases. E6011 has shown promising results in pre-clinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key mediator of immune cell activation and is involved in the production of pro-inflammatory cytokines and chemokines. By inhibiting BTK, 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide reduces the activation of immune cells and the production of pro-inflammatory molecules, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been shown to have potent anti-inflammatory effects in pre-clinical studies. In animal models of inflammatory diseases, 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been shown to reduce inflammation and improve disease symptoms. 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has also been shown to have a favorable safety profile, with no significant toxicities observed in pre-clinical studies.
実験室実験の利点と制限
One of the main advantages of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one limitation of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide is its relatively low solubility, which may limit its clinical application.
将来の方向性
There are several future directions for the study of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide. First, clinical trials are needed to determine the safety and efficacy of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide in humans. Second, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide. Third, the potential use of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide in combination with other therapeutic agents should be explored. Finally, the development of more potent and selective BTK inhibitors based on the structure of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide should be pursued.
Conclusion:
In conclusion, 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of inflammatory diseases. Its mechanism of action involves the inhibition of BTK, a key mediator of immune cell activation and inflammation. 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has a favorable safety profile and several future directions for its study have been identified. Further research is needed to determine the clinical efficacy of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide and its potential as a therapeutic agent for the treatment of inflammatory diseases.
合成法
The synthesis of 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide involves the condensation of 3-amino-4-methylacetanilide and 4-ethoxybenzenesulfonyl chloride in the presence of a base, followed by cyclization with 1,2-naphthoquinone-4-sulfonic acid. The final product is obtained through purification and crystallization.
科学的研究の応用
4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been extensively studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In pre-clinical studies, 4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells.
特性
分子式 |
C25H22N2O4S |
---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(NZ)-4-ethoxy-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-19-11-13-20(14-12-19)32(29,30)27-23-16-24(26-18-8-6-7-17(2)15-18)25(28)22-10-5-4-9-21(22)23/h4-16,26H,3H2,1-2H3/b27-23- |
InChIキー |
ZSOVKEYNFIXWCW-VYIQYICTSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。